N-[[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
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Overview
Description
N-[[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide is a synthetic compound that belongs to the benzimidazole class of chemicals. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic applications .
Mechanism of Action
Benzimidazole derivatives
The benzimidazole moiety is a key component in a variety of heterocyclic scaffolds that drive the biological functioning of essential molecules . Benzimidazole and its analogues have exhibited numerous medicinal and pharmacological performances . They are considered a promising class of bioactive molecules that endorse diverse actions like antiprotozoal, antimicrobial, antimalarial, anti-helminthic, anti-inflammatory, anti-mycobacterial, antiviral, and antiparasitic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the furan-2-carboxamide moiety . The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
N-[[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Albendazole: Another antiparasitic agent with a benzimidazole structure.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
N-[[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide is unique due to its specific structural modifications, which may confer enhanced biological activity or selectivity compared to other benzimidazole derivatives. These modifications can lead to improved therapeutic profiles and reduced side effects.
Properties
IUPAC Name |
N-[[1-[(4-propan-2-ylphenyl)methyl]benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-16(2)18-11-9-17(10-12-18)15-26-20-7-4-3-6-19(20)25-22(26)14-24-23(27)21-8-5-13-28-21/h3-13,16H,14-15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQWEOACOCSFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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